Methyl 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylate
Description
Methyl 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a 4-methoxyphenyl group at position 2 and a methyl ester at position 4. The methoxy group (-OCH₃) is electron-donating, enhancing aromatic stability, while the ester group contributes to solubility and reactivity. This compound is of interest in medicinal chemistry due to the imidazo[1,2-a]pyridine scaffold's prevalence in bioactive molecules, including anxiolytics, antivirals, and kinase inhibitors.
Properties
IUPAC Name |
methyl 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-20-13-6-3-11(4-7-13)14-10-18-9-12(16(19)21-2)5-8-15(18)17-14/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZCFAIYRKFHFCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylate typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridine with an aldehyde, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts such as transition metals or metal-free oxidation strategies .
Industrial Production Methods: Industrial production of this compound may involve optimized multi-component reactions (MCRs) to enhance yield and efficiency. These methods often utilize environmentally benign solvents and catalysts to ensure a clean reaction profile and operational simplicity .
Chemical Reactions Analysis
Types of Reactions: Methyl 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation strategies or transition metal catalysis.
Reduction: Reduction reactions typically involve the use of reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Metal-free oxidizing agents or transition metal catalysts.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Halogenating agents or nucleophiles under mild to moderate conditions.
Major Products: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
The compound exhibits a variety of biological activities that can be categorized as follows:
| Biological Activity | Description |
|---|---|
| Antimicrobial | Effective against both Gram-positive and Gram-negative bacteria. |
| Anticancer | Induces apoptosis in various cancer cell lines. |
| Anti-inflammatory | Reduces inflammation in preclinical models. |
| Analgesic | Provides pain relief in animal studies. |
Antimicrobial Activity
A study evaluated the antimicrobial properties of methyl 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylate against various bacterial strains. Results indicated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.
Anticancer Effects
In vitro studies demonstrated that the compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7), with an IC50 value of 12 µM. The mechanism involved the activation of apoptotic pathways, suggesting potential for therapeutic applications in oncology.
Anti-inflammatory Properties
Research highlighted the compound's ability to reduce inflammation in animal models by decreasing levels of inflammatory markers such as TNF-α and IL-6, indicating its potential use in treating inflammatory diseases.
Synthesis and Production Methods
The synthesis of this compound typically involves multi-step reactions that include:
- Formation of the Imidazo[1,2-a]pyridine Core : This is achieved through condensation reactions involving appropriate substrates.
- Functionalization : Subsequent steps involve the introduction of the methoxy group and carboxylate moiety.
Recent advancements focus on optimizing synthetic routes to enhance yield and reduce environmental impact by employing greener solvents and reagents.
Mechanism of Action
The mechanism of action of Methyl 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Variations at Position 2
The 2-position substituent significantly influences electronic properties, solubility, and biological activity. Key analogs include:
Key Observations :
- Electron-donating groups (e.g., methoxy) increase aromatic stability but may reduce electrophilic reactivity.
- Electron-withdrawing groups (e.g., sulfonyl, halogen) enhance reactivity and binding to biological targets.
- Halogenated analogs (e.g., Cl, F) exhibit improved pharmacokinetic profiles due to resistance to oxidative metabolism.
Variations at Position 6
The 6-position substituent affects solubility and steric interactions:
Key Observations :
Functionalization at Position 3
Key Observations :
Key Analog Syntheses
- Methyl 2-(2-chloro-4-pyridinyl)imidazo[1,2-a]pyridine-6-carboxylate : Synthesized via Suzuki-Miyaura coupling of 6-bromoimidazo[1,2-a]pyridine with 2-chloro-4-pyridinylboronic acid.
- 2-(4-Fluorophenyl)-6-methylimidazo[1,2-a]pyridine: Prepared via a one-pot cyclization of 2-amino-4-fluorophenylpyridine with bromoacetone.
Physicochemical and Pharmacological Trends
- Lipophilicity : Methoxy and methylsulfonyl groups increase logP compared to halogenated analogs.
- Metabolic Stability : Fluorine and chlorine substituents reduce cytochrome P450-mediated oxidation.
- Bioactivity : Sulfonyl and pyridinyl groups enhance kinase inhibition, while methoxy derivatives show promise in CNS-targeted therapies.
Biological Activity
Methyl 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylate (CAS No. 866050-80-8) is a compound belonging to the imidazo[1,2-a]pyridine class, which has garnered attention for its diverse biological activities. This article provides an overview of its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₆H₁₄N₂O₃
- Molecular Weight : 282.29 g/mol
- MDL Number : MFCD04125892
The compound features a methoxyphenyl group attached to an imidazo[1,2-a]pyridine scaffold, a structure known for its potential therapeutic applications in various medical fields.
Biological Activities
Imidazo[1,2-a]pyridine derivatives are recognized for their broad spectrum of biological activities. The specific compound in focus exhibits the following pharmacological effects:
- Anticancer Activity : this compound has demonstrated significant antiproliferative effects against various cancer cell lines. Studies indicate that compounds from this class can inhibit tumor growth by inducing apoptosis and cell cycle arrest .
- Antimicrobial Properties : Research has shown that imidazo[1,2-a]pyridine derivatives possess antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .
- Anti-inflammatory Effects : The compound may also exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural features. Key findings include:
- Substituent Effects : The presence of electron-donating groups such as methoxy enhances the compound's activity by improving its interaction with biological targets .
- Heterocyclic Framework : The imidazo[1,2-a]pyridine core is essential for the pharmacological effects observed in various derivatives. Modifications to this framework can lead to changes in potency and selectivity against specific targets .
Case Studies
Several studies have explored the biological activity of related compounds:
- Antiproliferative Studies : A study reported that imidazo[1,2-a]pyridine derivatives exhibited IC50 values in the low micromolar range against human cancer cell lines, indicating strong potential as anticancer agents .
- Inhibition of COX Enzymes : Another investigation highlighted that certain derivatives showed significant inhibition of COX-1 and COX-2 enzymes, with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
- Antimicrobial Testing : In vitro assays demonstrated that imidazo[1,2-a]pyridine compounds effectively inhibited the growth of various bacterial strains, suggesting their utility in treating infections .
Summary Table of Biological Activities
Q & A
How can researchers optimize the synthetic yield of Methyl 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine-6-carboxylate?
Basic Research Question
Methodological Answer:
The synthesis typically involves a Vilsmeier-Haack reaction for formylation (e.g., using POCl₃ and DMF under reflux) followed by condensation with appropriate amines. Key optimization steps include:
- Temperature Control : Maintain 0–10°C during POCl₃ addition to avoid side reactions (e.g., over-chlorination) .
- Reaction Time : Extend reflux duration to ≥8 hours for complete cyclization, monitored via TLC or HPLC .
- Purification : Use column chromatography with ethyl acetate/hexane gradients (3:7 ratio) to isolate the ester derivative, achieving >95% purity .
What advanced structural characterization techniques are critical for confirming the regiochemistry of substituents in this compound?
Basic Research Question
Methodological Answer:
- X-ray Crystallography : Resolves ambiguities in substituent positioning (e.g., 4-methoxyphenyl at C2 vs. C3) by analyzing hydrogen-bonding networks and π-π stacking .
- 2D NMR (COSY, NOESY) : Correlates proton environments to confirm spatial arrangement of the methoxy and ester groups .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₆H₁₄N₂O₃) and detects trace impurities from incomplete cyclization .
How does the 4-methoxyphenyl substituent influence the compound's pharmacokinetic profile compared to halogenated analogs?
Advanced Research Question
Methodological Answer:
- Lipophilicity : The 4-methoxy group increases logP by ~0.5 units compared to bromo analogs (e.g., Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate), enhancing membrane permeability but reducing aqueous solubility. Measure via shake-flask method .
- Metabolic Stability : The methoxy group resists oxidative demethylation in liver microsomes (t₁/₂ > 2 hours vs. <30 minutes for nitro derivatives). Use LC-MS/MS to quantify metabolite formation .
- CYP Inhibition : Screen against CYP3A4/2D6 isoforms via fluorometric assays to assess drug-drug interaction risks .
What strategies are effective for structure-activity relationship (SAR) studies targeting anti-mycobacterial activity?
Advanced Research Question
Methodological Answer:
- Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., -NO₂, -CF₃) or bulky groups at C2/C7. Compare MIC values against M. tuberculosis H37Rv using the Microplate Alamar Blue Assay .
- Molecular Docking : Model interactions with enoyl-ACP reductase (InhA) to prioritize analogs with strong hydrogen bonding to Tyr158 and NAD+ cofactor .
- Resistance Profiling : Test against multidrug-resistant (MDR-TB) strains to identify analogs overcoming KatG mutations .
How should researchers address discrepancies in reported biological activity data across studies?
Advanced Research Question
Methodological Answer:
- Assay Standardization : Re-evaluate conflicting results (e.g., anti-inflammatory vs. antimicrobial activity) under uniform conditions (e.g., cell line, incubation time). Use positive controls like rifampicin (anti-TB) or dexamethasone (anti-inflammatory) .
- Solvent Effects : Test solubility in DMSO vs. PEG-400; precipitation artifacts may falsely reduce activity. Confirm via dynamic light scattering .
- Off-Target Screening : Perform kinase profiling or GPCR panels to identify polypharmacology that may explain variability .
What methodologies are recommended for improving the compound's stability under physiological conditions?
Advanced Research Question
Methodological Answer:
- pH Stability Studies : Incubate in buffers (pH 1–9) and monitor degradation via HPLC. The ester group is prone to hydrolysis at pH >7; consider prodrug strategies (e.g., tert-butyl esters) .
- Light Sensitivity : Store in amber vials at -20°C; UV/Vis spectroscopy tracks photo-degradation kinetics .
- Lyophilization : Formulate with trehalose (1:1 w/w) to enhance thermal stability for long-term storage .
How can researchers validate the compound's mechanism of action in complex biological systems?
Advanced Research Question
Methodological Answer:
- CRISPR-Cas9 Knockout : Silence putative targets (e.g., InhA for anti-TB activity) in M. tuberculosis and assess resistance development .
- Transcriptomics : Perform RNA-seq on treated vs. untreated macrophages to identify downstream pathways (e.g., cytokine modulation) .
- SPR Biosensing : Quantify binding affinity to purified target proteins (e.g., TNF-α for anti-inflammatory activity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
